molecular formula C11H12O2 B2655289 5,6-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 96401-67-1

5,6-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No. B2655289
CAS RN: 96401-67-1
M. Wt: 176.215
InChI Key: XHHYWVTVTKSSSE-UHFFFAOYSA-N
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Description

5,6-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound with the molecular formula C11H12O2 . It is also known as 2,2-Dimethylchroman .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzopyran ring with two methyl groups attached to it . The IUPAC Standard InChIKey for this compound is MITIYLBEZOKYLX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 176.21 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.

Scientific Research Applications

Synthesis and Characterization in Chemistry

  • In the field of chemistry, 5,6-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is utilized in the synthesis of complex chemical structures. For instance, Guerrero et al. (2008) explored its use in creating palladium(II) complexes with new hybrid pyrazole ligands, highlighting its role in forming monomeric and dimeric complexes in different solvents (Guerrero et al., 2008).

Applications in Cancer Research

  • This compound has significant implications in cancer research. Nagai et al. (2018) investigated the cytotoxicity of pyrano[4,3-b]chromones, a class to which this compound belongs, against various cancer cell lines. They found that certain derivatives exhibited high tumor specificity, suggesting potential in cancer drug development (Nagai et al., 2018).

Role in Organic Synthesis

  • The compound is also utilized in organic synthesis processes. Tokoroyama et al. (1988) demonstrated its role in the total synthesis of pyroangolensolide, a complex organic compound, showing its versatility in synthetic chemistry applications (Tokoroyama et al., 1988).

properties

IUPAC Name

5,6-dimethyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-3-4-10-11(8(7)2)9(12)5-6-13-10/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHYWVTVTKSSSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)OCCC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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